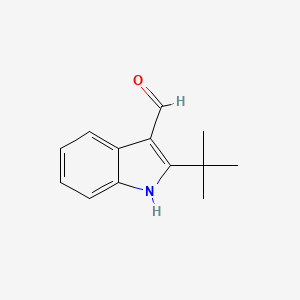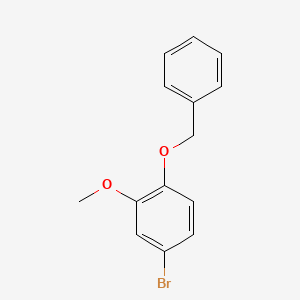
2-terc-butil-1H-indol-3-carbaldehído
Descripción general
Descripción
2-tert-Butyl-1H-indole-3-carbaldehyde (2-t-Bu-Ind-3-Carb) is a type of aldehyde compound belonging to the indole family of compounds. It is a highly reactive compound, which makes it a useful reagent in organic synthesis. It is also used in a variety of scientific research applications, primarily in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Alcaloides
“2-terc-butil-1H-indol-3-carbaldehído” es un precursor clave en la síntesis de derivados de indol, que son unidades frecuentes en varios alcaloides . Estos compuestos son importantes debido a su presencia en productos naturales y fármacos, jugando un papel crucial en la biología celular.
Aplicaciones Anticancerígenas
Los derivados de indol, incluidos los sintetizados a partir de “this compound”, han mostrado ser prometedores como compuestos biológicamente activos para el tratamiento de células cancerosas . Su capacidad para interferir con la proliferación de células cancerosas los hace valiosos en la investigación oncológica.
Propiedades Antimicrobianas
El núcleo de indol de “this compound” se puede modificar para crear compuestos con propiedades antimicrobianas . Esta aplicación es particularmente relevante en el desarrollo de nuevos antibióticos y agentes antifúngicos.
Tratamiento de Trastornos
La investigación indica que los derivados de indol se pueden usar para tratar varios trastornos en el cuerpo humano . Esto incluye trastornos neurológicos, donde se requiere la modulación de los sistemas de neurotransmisores.
Síntesis de Análogos de Productos Naturales
El compuesto sirve como material de partida para la síntesis de análogos de productos naturales, como Indiacen A e Indiacen B . Estos análogos tienen aplicaciones potenciales en el descubrimiento y desarrollo de fármacos.
Evaluación de la Actividad Biológica
Los derivados de “this compound” se evalúan para una gama de actividades biológicas, incluidas las actividades antiinflamatorias, analgésicas y citotóxicas . Este amplio espectro de evaluación biológica es crucial para identificar posibles usos terapéuticos.
Diseño de Nuevos Agentes Anticancerígenos
El compuesto se utiliza en el diseño y síntesis de nuevos agentes anticancerígenos, contribuyendo al desarrollo de terapias contra el cáncer dirigidas .
Evaluación Biológica de Agentes Anticancerígenos
Los derivados de “this compound” se someten a evaluación biológica para evaluar su eficacia como agentes anticancerígenos . Este paso es vital en el desarrollo preclínico de nuevos fármacos.
Safety and Hazards
Direcciones Futuras
Indole derivatives, such as “2-tert-butyl-1H-indole-3-carbaldehyde”, have attracted increasing attention in recent years due to their biological activity and their role in the synthesis of active molecules . Future research may focus on exploring novel methods of synthesis and further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mecanismo De Acción
Target of Action
2-tert-butyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with a variety of biological targets . Indole derivatives have been found in many important synthetic drug molecules and have shown high affinity to multiple receptors . These compounds play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, including 2-tert-butyl-1H-indole-3-carbaldehyde, can affect various biochemical pathways. They have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
2-tert-butyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-tert-butyl-1H-indole-3-carbaldehyde, are known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer activities . These interactions often involve the compound acting as a precursor or intermediate in the synthesis of more complex molecules, which can then interact with specific enzymes or proteins to exert their biological effects.
Cellular Effects
2-tert-butyl-1H-indole-3-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-tert-butyl-1H-indole-3-carbaldehyde, have been found to play a role in the treatment of cancer cells, microbes, and other disorders . These effects are often mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-tert-butyl-1H-indole-3-carbaldehyde involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of these targets. For example, indole derivatives are known to act as protein kinase inhibitors, which can affect cell signaling pathways and gene expression . Additionally, 2-tert-butyl-1H-indole-3-carbaldehyde can undergo chemical reactions that result in the formation of biologically active compounds, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-tert-butyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit various biological activities over extended periods, depending on their stability and interaction with cellular components . The temporal effects of 2-tert-butyl-1H-indole-3-carbaldehyde are influenced by factors such as its chemical stability and the conditions under which it is studied.
Dosage Effects in Animal Models
The effects of 2-tert-butyl-1H-indole-3-carbaldehyde can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. Studies on indole derivatives have shown that their pharmacological properties can be dose-dependent, with threshold effects observed at specific concentrations . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-tert-butyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It can interact with enzymes and cofactors to undergo chemical transformations, leading to the formation of biologically active metabolites. Indole derivatives are known to participate in metabolic reactions that produce compounds with diverse biological activities . These metabolic pathways can influence the compound’s overall biological effects and its role in cellular processes.
Transport and Distribution
The transport and distribution of 2-tert-butyl-1H-indole-3-carbaldehyde within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can impact its biological effects . Understanding the transport and distribution mechanisms of 2-tert-butyl-1H-indole-3-carbaldehyde is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-tert-butyl-1H-indole-3-carbaldehyde can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been found to localize in various subcellular structures, influencing their biological effects . The subcellular localization of 2-tert-butyl-1H-indole-3-carbaldehyde can determine its interaction with specific biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
2-tert-butyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBWAYDAIZSXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375445 | |
| Record name | 2-tert-butyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29957-81-1 | |
| Record name | 2-tert-butyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butyl)-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)




![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)







